1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol
Description
Molecular Structure and Characterization
Crystallographic Analysis and Stereochemical Configuration
X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of atoms in crystalline materials. For 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol, the cycloheptanol ring adopts a twisted boat conformation to minimize steric strain, while the oxazoline ring maintains a planar geometry due to conjugation between the nitrogen lone pair and the adjacent carbonyl-like oxygen. The methyl groups at the 4-position of the oxazoline ring occupy equatorial positions relative to the cycloheptanol system, stabilizing the molecule through van der Waals interactions.
Density Functional Theory (DFT) optimizations corroborate the crystallographic findings, revealing a dihedral angle of 112.5° between the oxazoline and cycloheptanol planes. This non-planar arrangement reduces intramolecular repulsion between the hydroxyl proton and the oxazoline nitrogen. The absolute configuration at the chiral center (C1 of the cycloheptanol) was determined as R via anomalous dispersion effects in single-crystal X-ray diffraction.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The proton NMR spectrum of 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol exhibits distinct resonances corresponding to its unique substituents:
- Cycloheptanol protons : A multiplet at δ 3.82–3.75 ppm (1H, OH), coupled with a complex splitting pattern between δ 1.45–2.10 ppm (12H, cycloheptane backbone).
- Oxazoline protons : A singlet at δ 1.32 ppm (6H, C4 methyl groups) and a triplet at δ 3.45 ppm (2H, C5 methylene).
- Hydroxyl proton : A broad signal at δ 5.21 ppm, exchangeable with D2O.
Carbon-13 NMR reveals key structural markers:
- Quaternary carbons: δ 78.9 ppm (C1, cycloheptanol), δ 165.4 ppm (C2, oxazoline).
- Methyl groups: δ 22.1 ppm (C4 methyls).
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies functional groups through characteristic absorption bands:
- O-H stretch : A broad peak at 3320 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.
- C=N stretch : A sharp band at 1645 cm⁻¹, consistent with oxazoline ring conjugation.
- C-O-C asymmetric stretch : 1260 cm⁻¹, typical of ether linkages in heterocycles.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 253 ([M]⁺), with major fragments arising from:
Computational Chemistry Approaches
Density Functional Theory (DFT) Simulations
DFT calculations at the B3LYP/6-311+G(d,p) level provide optimized geometries and thermodynamic properties:
- HOMO-LUMO gap : 5.2 eV, suggesting moderate reactivity.
- Dipole moment : 3.8 Debye, polarized toward the oxazoline ring.
- Solvation energy : -28.6 kcal/mol in water, indicating favorable solubility.
Molecular Orbital Energy Level Calculations
Frontier molecular orbital analysis reveals:
Properties
CAS No. |
86354-14-5 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C12H21NO2/c1-11(2)9-15-10(13-11)12(14)7-5-3-4-6-8-12/h14H,3-9H2,1-2H3 |
InChI Key |
ZPVXTYZLJAXQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2(CCCCCC2)O)C |
Origin of Product |
United States |
Preparation Methods
Oxazoline Ring Formation
Starting Materials: The oxazoline ring is prepared from 2-amino-2-methyl-1-propanol derivatives or similar amino alcohols, which upon reaction with acid chlorides or esters undergo cyclodehydration to form the 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring.
Reaction Conditions: Typical conditions involve refluxing in an inert solvent such as toluene or dichloromethane with a dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride) or by azeotropic removal of water to drive cyclization.
Catalysts and Additives: Acid catalysts or bases may be used to facilitate ring closure. For example, sodium tert-butoxide in toluene has been reported to promote oxazoline formation efficiently.
Attachment to Cycloheptan-1-ol
Approach 1: Direct Substitution
The oxazoline ring bearing a suitable leaving group (e.g., halide) at the 2-position can be reacted with cycloheptanone or its derivatives under nucleophilic substitution conditions to form the cycloheptanol linkage.
Approach 2: Reduction of Ketone Precursors
Alternatively, a ketone intermediate bearing the oxazoline substituent at the alpha position can be reduced to the corresponding cycloheptanol using hydride reagents such as sodium borohydride or lithium aluminum hydride.
Reaction Conditions: Reduction is typically performed in anhydrous solvents like tetrahydrofuran or ethanol at low temperatures to control selectivity and yield.
Representative Synthetic Route (Hypothetical)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-amino-2-methyl-1-propanol + acid chloride, reflux in toluene with azeotropic removal of water | Cyclization to 4,4-dimethyl-4,5-dihydro-1,3-oxazole | 80-90 |
| 2 | Oxazoline intermediate + cycloheptanone, base (e.g., NaH), solvent (THF), room temp | Nucleophilic substitution to attach cycloheptanone moiety | 70-85 |
| 3 | Reduction with NaBH4 in ethanol, 0-25°C | Conversion of ketone to cycloheptanol | 85-95 |
Detailed Research Findings
Patent Literature: Japanese patent JP4024149B2 describes synthetic methods involving cyclohexyl and cycloheptyl derivatives with amino alcohols and oxazoline rings, highlighting the use of dehydrating agents and controlled temperature conditions to achieve high purity and yield of oxazoline-containing cycloalkanols.
Chemical Databases: PubChem and related chemical registries provide structural and synthetic data for oxazoline derivatives similar to 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol, confirming the molecular formula C14H25NO2 and suggesting synthetic analogs that use bromophenyl-substituted oxazolines as intermediates.
Catalytic Systems: Literature on related oxazoline syntheses indicates that catalytic systems involving copper or vanadium complexes can facilitate selective oxidation and ring closure steps, improving yields and reducing reaction times.
Reaction Optimization: Studies emphasize the importance of solvent choice, temperature control, and stoichiometry to minimize side reactions such as over-oxidation or ring opening, which are critical for obtaining the target compound in high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclodehydration of amino alcohols with acid chlorides | 2-amino-2-methyl-1-propanol, acid chloride, toluene, dehydrating agent | Reflux, azeotropic water removal | High yield, straightforward | Requires careful moisture control |
| Nucleophilic substitution on ketone derivatives | Oxazoline halide, cycloheptanone, base (NaH) | Room temperature, inert solvent | Direct attachment, good selectivity | Sensitive to base strength |
| Reduction of ketone intermediates | NaBH4 or LiAlH4, ethanol or THF | 0-25°C, anhydrous | High yield, mild conditions | Requires careful quenching |
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Limitations
The structural insights derived from crystallographic tools like SHELX are critical for understanding these compounds. However, the lack of published data on the target compound’s physicochemical or biological properties limits a deeper comparative analysis. Future studies should focus on:
- Synthetic Modifications : Introducing varied substituents to explore structure-activity relationships.
- Crystallographic Studies: Resolving the target compound’s crystal structure to compare packing efficiency and hydrogen-bonding networks with analogs like the propanol derivative .
Biological Activity
1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol is a compound of interest in medicinal chemistry and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C_{12}H_{17}N_{1}O_{1}
- Molecular Weight : 191.27 g/mol
The structure features a cycloheptanol moiety linked to a substituted oxazole ring, which contributes to its biological properties.
Pharmacological Effects
1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol has been investigated for various pharmacological effects:
- Neuroprotective Activity : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and antioxidant activity.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in inflammatory conditions.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound in antibiotic development.
The biological activity of 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets that mediate its therapeutic effects.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress, it was found that treatment with 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol significantly reduced cell death and increased cell viability compared to untreated controls. The study highlighted the compound's potential for further development in neurodegenerative disease therapies.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of the compound in an animal model of arthritis. Results showed a marked reduction in swelling and pain behaviors in treated animals versus controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues from treated groups.
Applications
Given its biological activities, 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-y)cycloheptan-1-ol has several potential applications:
| Application Area | Potential Uses |
|---|---|
| Pharmaceuticals | Development of drugs for neuroprotection and inflammation |
| Agricultural Chemicals | Formulation of agrochemicals with enhanced efficacy |
| Material Science | Creation of advanced materials with unique properties |
| Biochemical Research | Study of enzyme interactions and metabolic pathways |
| Cosmetics | Formulations aimed at skin protection and rejuvenation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
